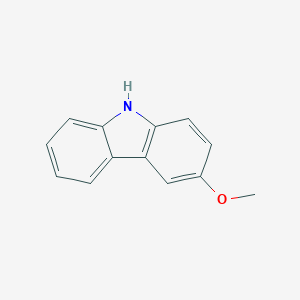

3-Methoxy-9H-carbazole

Description

Structure

3D Structure

Properties

IUPAC Name |

3-methoxy-9H-carbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO/c1-15-9-6-7-13-11(8-9)10-4-2-3-5-12(10)14-13/h2-8,14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BISIQSCKDZYPLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80334092 | |

| Record name | 3-Methoxy-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80334092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18992-85-3 | |

| Record name | 3-Methoxy-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80334092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Methoxy-9H-carbazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Methoxy-9H-carbazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of synthetic protocols for 3-Methoxy-9H-carbazole, a significant heterocyclic compound with applications in medicinal chemistry and materials science. This document outlines various synthetic strategies, presents detailed experimental procedures for key reactions, and offers a comparative analysis of quantitative data to aid researchers in selecting the most suitable method for their specific needs.

Introduction

This compound is a derivative of carbazole, a tricyclic aromatic heterocycle, distinguished by a methoxy group at the 3-position. The carbazole nucleus is a "privileged structure" in medicinal chemistry due to its prevalence in numerous biologically active compounds. The methoxy substituent on the carbazole ring can significantly influence the molecule's electronic properties, solubility, and biological activity, making this compound a valuable scaffold for the development of new therapeutic agents and functional organic materials. This guide explores several synthetic routes to this target molecule, including both classical and modern catalytic methods.

Synthetic Strategies and Protocols

The synthesis of the carbazole core can be achieved through various established methods. This section details specific protocols that have been successfully applied to the synthesis of this compound and related derivatives.

Palladium-Catalyzed Tandem Amination and Direct Arylation

A highly efficient and eco-friendly approach for the one-pot synthesis of carbazoles involves a palladium-catalyzed tandem reaction. This method utilizes readily available anilines and 1,2-dihaloarenes and proceeds via an amination and a direct arylation sequence under microwave irradiation.

Experimental Protocol:

A detailed procedure for the synthesis of this compound has been reported as follows:

-

Reactants: 4-Methoxyaniline and 1,2-dichlorobenzene.

-

Catalyst: A recoverable palladium nanocatalyst supported on green biochar.

-

Reaction Conditions: The reaction is carried out under microwave irradiation.

-

Yield: 77%.

-

Product Characterization: The final product is a white solid with a melting point of 139–140 °C.

This methodology offers a significant reduction in reaction times and demonstrates excellent compatibility with various functional groups, providing a regioselective and high-yielding route to substituted carbazoles.

Cadogan Reductive Cyclization

The Cadogan reductive cyclization is a powerful method for the synthesis of carbazoles from 2-nitrobiphenyls. This reaction typically involves deoxygenation of the nitro group using a phosphine reagent, followed by cyclization. While a direct protocol for this compound is not explicitly detailed in the searched literature, the synthesis of the closely related this compound-1-carboxylic acid methyl ester has been achieved using this approach, highlighting its applicability.[1]

General Workflow for Cadogan Cyclization:

Caption: General workflow of the Cadogan reductive cyclization for carbazole synthesis.

Copper-Catalyzed Methoxylation

An alternative strategy involves the introduction of the methoxy group onto a pre-existing carbazole scaffold. This can be achieved through a copper-catalyzed nucleophilic substitution reaction on a bromo-carbazole derivative.

Experimental Protocol for a Related Derivative:

The synthesis of 3-methoxy-2,9-dimethyl-1-(5-methylhexyl)-9H-carbazole provides a relevant example of this approach[2]:

-

Starting Material: A 3-bromocarbazole derivative.

-

Reagents: A freshly prepared solution of sodium methoxide (NaOMe) in methanol and copper(I) iodide (CuI).

-

Solvent: Dimethylformamide (DMF).

-

Reaction Conditions: The reaction mixture is stirred at 115 °C for 15 hours.

-

Work-up: The reaction mixture is filtered, and the filtrate is washed sequentially with saturated ammonium chloride solution, water, and brine.

This method is particularly useful when substituted carbazole precursors are readily available.

Tabular Summary of Synthetic Protocols

For ease of comparison, the key quantitative data for the described synthetic protocols are summarized in the table below.

| Synthetic Method | Starting Materials | Key Reagents/Catalyst | Reaction Conditions | Yield (%) | Reference |

| Pd-Catalyzed Direct Arylation | 4-Methoxyaniline, 1,2-Dichlorobenzene | Pd nanocatalyst on biochar | Microwave irradiation | 77 | Steingruber et al. |

| Cu-Catalyzed Methoxylation | 3-Bromo-2,9-dimethyl-1-(5-methylhexyl)-9H-carbazole | NaOMe, CuI | 115 °C, 15 h in DMF | Not specified for parent | [2] |

| Cadogan Reductive Cyclization | 2-Nitrobiphenyl derivative | Triphenylphosphine | Reflux | Not specified for parent | [1] |

Reaction Pathways and Workflows

Visual representations of the synthetic pathways provide a clear understanding of the reaction sequences and logical relationships between the steps.

Palladium-Catalyzed Tandem Reaction:

Caption: Workflow for the one-pot synthesis of this compound via a palladium-catalyzed tandem reaction.

Synthesis via Copper-Catalyzed Methoxylation:

Caption: Reaction pathway for the synthesis of a 3-methoxy-carbazole derivative via copper-catalyzed methoxylation.

Conclusion

This technical guide has presented a detailed overview of the synthesis of this compound, focusing on a modern palladium-catalyzed tandem reaction and providing insights into other established methods like Cadogan cyclization and copper-catalyzed methoxylation. The provided experimental protocols, comparative data table, and reaction pathway diagrams are intended to serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science. The choice of synthetic route will ultimately depend on factors such as the availability of starting materials, desired scale of the reaction, and tolerance to specific reaction conditions. The palladium-catalyzed approach offers an efficient and environmentally friendly option for the direct synthesis of the target molecule.

References

In-Depth Technical Guide to the Characterization of 3-Methoxy-9H-carbazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical characterization of 3-Methoxy-9H-carbazole, a heterocyclic aromatic compound of significant interest in medicinal chemistry and materials science. This document outlines its structural details, spectroscopic profile, and physical properties. Detailed experimental protocols for its synthesis and characterization are provided, along with an exploration of its biological activity, specifically its role as an anti-cancer agent through the modulation of the NF-κB signaling pathway. The information is presented to support further research and development involving this versatile carbazole derivative.

Introduction

This compound is a derivative of the tricyclic aromatic heterocycle, 9H-carbazole. The introduction of a methoxy group at the 3-position significantly influences the molecule's electronic properties, solubility, and biological activity, making it a valuable building block in the synthesis of more complex, biologically active molecules and functional organic materials.[1] Its planar, electron-rich structure allows for effective interaction with biological targets, leading to its investigation in various therapeutic areas, particularly in oncology.[2] This guide serves as a centralized resource for the detailed characterization of this compound.

Molecular Structure and Properties

The fundamental structure of this compound consists of a carbazole nucleus with a methoxy (-OCH₃) group attached to the carbon at position 3. The "9H" designation indicates that the nitrogen atom at position 9 is bonded to a hydrogen atom.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₁NO | [PubChem] |

| Molecular Weight | 197.23 g/mol | [PubChem] |

| IUPAC Name | This compound | [PubChem] |

| CAS Number | 18992-85-3 | [PubChem] |

| Melting Point | 138-139 °C | |

| Appearance | Solid | |

| SMILES | COC1=CC2=C(C=C1)NC3=CC=CC=C32 | [PubChem] |

| InChI | InChI=1S/C13H11NO/c1-15-9-6-7-13-11(8-9)10-4-2-3-5-12(10)14-13/h2-8,14H,1H3 | [PubChem] |

Spectroscopic Characterization

Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the hydrogen and carbon framework of the molecule.

¹H NMR (Proton NMR): The proton NMR spectrum exhibits signals corresponding to the aromatic protons on the carbazole ring, the methoxy protons, and the N-H proton.

¹³C NMR (Carbon-13 NMR): The carbon NMR spectrum shows distinct signals for each unique carbon atom in the molecule, confirming the carbon skeleton and the presence of the methoxy group.

| ¹H NMR | Chemical Shift (δ) ppm | Multiplicity | Assignment |

| Aromatic Protons | 6.8 - 8.2 | Multiplets | Ar-H |

| Methoxy Protons | 3.8 - 4.0 | Singlet | -OCH₃ |

| Amine Proton | > 10.0 | Broad Singlet | N-H |

| ¹³C NMR | Typical Chemical Shift (δ) ppm | Assignment |

| Aromatic Carbons | 100 - 150 | Ar-C |

| Methoxy Carbon | ~55 | -OCH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The characteristic absorption bands for this compound are summarized in Table 4.

| Wavenumber (cm⁻¹) | Vibrational Mode |

| ~3400 | N-H stretching |

| ~3050 | Aromatic C-H stretching |

| ~2950, ~2850 | Aliphatic C-H stretching (methoxy group) |

| ~1600, ~1480 | Aromatic C=C stretching |

| ~1240 | C-O stretching (aryl ether) |

| ~1170 | C-N stretching |

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the molecule. The electron ionization mass spectrum of this compound shows a molecular ion peak (M⁺) at m/z 197, corresponding to its molecular weight.[2]

Synthesis of this compound

Several synthetic routes are available for the preparation of this compound, with palladium-catalyzed cross-coupling reactions and Ullmann condensations being common strategies.

Palladium-Catalyzed Tandem C-H Functionalization and C-N Bond Formation

This method provides an efficient route to unsymmetrical carbazoles.[3]

Experimental Protocol:

-

Reaction Setup: To an oven-dried reaction vessel, add the appropriate biaryl amide substrate, palladium(II) acetate (Pd(OAc)₂), and a suitable copper oxidant (e.g., Cu(OAc)₂).

-

Solvent Addition: Add a high-boiling point solvent such as dimethyl sulfoxide (DMSO).

-

Reaction Conditions: Heat the mixture under an oxygen atmosphere at a specified temperature (e.g., 100-140 °C) for a designated time.

-

Work-up: After cooling, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.

-

Purification: The crude product is purified by column chromatography on silica gel to afford pure this compound.

References

An In-depth Technical Guide to the Spectroscopic Data of 3-Methoxy-9H-carbazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 3-Methoxy-9H-carbazole, a significant heterocyclic compound with potential applications in medicinal chemistry. The document presents key spectroscopic data in a structured format, details the experimental protocols for data acquisition, and visualizes its interaction with a critical cellular signaling pathway.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound (C₁₃H₁₁NO, Molecular Weight: 197.23 g/mol )[1][2]. This data is essential for the structural elucidation and characterization of the molecule.

Table 1: ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| > 10.0 | Broad Singlet | 1H | N-H Proton (Amine) |

| 6.8 - 8.2 | Multiplets | 7H | Aromatic Protons (Carbazole Ring) |

| 3.8 - 4.0 | Singlet | 3H | Methoxy Protons (-OCH₃) |

Note: Exact chemical shifts can vary based on the solvent and concentration.

Table 2: ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~56 | Methoxy Carbon (-OCH₃) |

| 100 - 160 | Aromatic and Heterocyclic Carbons |

Note: The table presents typical ranges for carbazole derivatives. Specific peak assignments require further 2D NMR analysis.

Table 3: Mass Spectrometry Data

| m/z | Interpretation |

| 197 | Molecular ion [M]⁺ |

| 182 | [M-CH₃]⁺ |

| 154 | [M-CH₃-CO]⁺ |

Data corresponds to Electron Ionization (EI) mass spectrometry.

Table 4: Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopic Data

| Spectroscopy | Wavenumber (cm⁻¹) / Wavelength (λ_max) | Assignment |

| IR | ~3400 | N-H Stretch |

| 3100-3000 | Aromatic C-H Stretch | |

| 1600-1450 | Aromatic C=C Stretch | |

| ~1250 | C-O Stretch (Aryl Ether) | |

| UV-Vis | 200-400 nm | π → π* transitions |

Note: Specific absorption maxima in UV-Vis spectroscopy are solvent-dependent.

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are based on standard laboratory practices and data from related studies.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A 500 MHz NMR spectrometer for ¹H NMR and a 125 MHz spectrometer for ¹³C NMR are recommended[3].

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)) in an NMR tube.

-

Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).

-

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse sequence.

-

Spectral Width: 0-12 ppm.

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled pulse sequence.

-

Spectral Width: 0-200 ppm.

-

Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

-

-

Data Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID). Phase and baseline correct the resulting spectrum. Calibrate the chemical shifts relative to the TMS signal.

2.2 Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Instrumentation: An FT-IR spectrometer with a spectral range of 4000-400 cm⁻¹.

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

-

Transfer the mixture to a pellet-forming die.

-

Press the die under high pressure (8-10 tons) for several minutes to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Mount the KBr pellet in the sample holder and acquire the sample spectrum.

-

The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

-

2.3 Ultraviolet-Visible (UV-Vis) Spectroscopy

-

Instrumentation: A dual-beam UV-Vis spectrophotometer.

-

Sample Preparation:

-

Prepare a stock solution of this compound in a UV-grade solvent (e.g., ethanol, methanol, or tetrahydrofuran) at a concentration of approximately 1x10⁻³ M.

-

From the stock solution, prepare a dilute solution with a concentration in the range of 1x10⁻⁵ M to ensure the absorbance falls within the linear range of the instrument (typically 0.1-1.0 AU)[4].

-

-

Data Acquisition:

-

Fill a quartz cuvette with the pure solvent to be used as a reference (blank).

-

Record a baseline spectrum with the blank in both the sample and reference beams.

-

Replace the blank in the sample beam with the cuvette containing the this compound solution.

-

Scan the sample over a wavelength range of 200-400 nm. The resulting spectrum will show absorbance as a function of wavelength.

-

2.4 Mass Spectrometry (MS)

-

Instrumentation: A mass spectrometer equipped with an Electron Ionization (EI) source.

-

Sample Introduction: The sample can be introduced via a direct insertion probe or through a gas chromatograph (GC-MS) for purified samples.

-

Data Acquisition (EI Mode):

-

Ionization Energy: 70 eV. This is a standard energy that provides reproducible fragmentation patterns.

-

Mass Range: Scan from m/z 40 to 400 to cover the molecular ion and expected fragments.

-

Source Temperature: Typically maintained around 200-250 °C.

-

-

Data Analysis: The resulting mass spectrum will display the relative abundance of ions as a function of their mass-to-charge ratio (m/z). The molecular ion peak and the fragmentation pattern are used to confirm the molecular weight and deduce structural information.

Biological Activity and Signaling Pathway

Recent studies have shown that 3-Methoxy-carbazole (MHC) exhibits anti-cancer properties by impeding the growth of human breast cancer cells. This effect is mediated through the suppression of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. Specifically, treatment with MHC has been observed to inhibit the gene expression of NF-κB in MCF-7 breast cancer cells[5][6].

The canonical NF-κB pathway is a critical regulator of genes involved in inflammation, immunity, cell proliferation, and apoptosis. In many cancers, this pathway is constitutively active, promoting cell survival and proliferation. The inhibition of this pathway is a key strategy in cancer therapy.

Experimental Workflow for Spectroscopic Analysis

Caption: Workflow for Synthesis and Characterization.

NF-κB Signaling Pathway Inhibition by this compound

Caption: Inhibition of NF-κB Pathway by this compound.

References

- 1. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 2. This compound | C13H11NO | CID 519621 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. 3-Methoxy Carbazole Impedes the Growth of Human Breast Cancer Cells by Suppressing NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 3-Methoxy-9H-carbazole

For Researchers, Scientists, and Drug Development Professionals

Molecular Structure and Atom Numbering

The structural formula and atom numbering scheme for 3-Methoxy-9H-carbazole are presented below. This numbering is used for the assignment of NMR signals in the subsequent sections.

Mass Spectrometry Analysis of 3-Methoxy-9H-carbazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxy-9H-carbazole is a heterocyclic aromatic compound of significant interest in medicinal chemistry and drug discovery. As a derivative of carbazole, it serves as a crucial scaffold for the synthesis of various biologically active molecules. Understanding its physicochemical properties, particularly its behavior under mass spectrometric analysis, is paramount for its identification, characterization, and quantification in complex matrices. This technical guide provides an in-depth overview of the mass spectrometry analysis of this compound, including detailed experimental protocols, fragmentation patterns, and its interaction with biological signaling pathways.

I. Physicochemical Properties and Mass Spectrometry Data

A comprehensive understanding of the mass spectral data of this compound is fundamental for its unambiguous identification. The primary characteristics are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₁NO | NIST WebBook[1] |

| Molecular Weight | 197.23 g/mol | NIST WebBook[1] |

| CAS Number | 18992-85-3 | NIST WebBook[1] |

| Appearance | Solid | N/A |

Table 2: Electron Ionization (EI) Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Proposed Fragment |

| 197 | 100 | [M]⁺• (Molecular Ion) |

| 182 | 80 | [M - CH₃]⁺ |

| 154 | 40 | [M - CH₃ - CO]⁺ |

| 127 | 20 | [C₁₀H₇]⁺ |

II. Experimental Protocols

The following section outlines a representative experimental protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), a common and effective technique for volatile and semi-volatile compounds.

A. Sample Preparation

Proper sample preparation is critical for obtaining high-quality mass spectra. A standard procedure is as follows:

-

Standard Solution Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a suitable volatile solvent such as methanol, acetone, or ethyl acetate to prepare a 1 mg/mL stock solution.

-

Working Solution: Perform serial dilutions of the stock solution with the same solvent to achieve a final concentration suitable for GC-MS analysis, typically in the range of 1-10 µg/mL.

-

Matrix Samples: For analysis in complex matrices (e.g., biological fluids, environmental samples), a sample extraction and clean-up procedure, such as QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) or solid-phase extraction (SPE), may be necessary to remove interfering substances.

B. GC-MS Instrumentation and Parameters

The following parameters are provided as a general guideline and may require optimization based on the specific instrument and analytical goals.

Table 3: Recommended GC-MS Parameters

| Parameter | Setting |

| Gas Chromatograph | |

| Column | HP-5ms (or equivalent) 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Injection Mode | Splitless |

| Injection Volume | 1 µL |

| Injector Temperature | 250 °C |

| Oven Program | Initial temperature 150 °C, hold for 1 min, ramp at 10 °C/min to 280 °C, hold for 5 min |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Mass Range | m/z 50-300 |

| Scan Mode | Full Scan |

III. Fragmentation Pathway and Interpretation

The fragmentation of this compound upon electron ionization provides a characteristic fingerprint that is crucial for its identification. The proposed fragmentation pathway is illustrated below.

Proposed fragmentation pathway of this compound.

-

Molecular Ion ([M]⁺•, m/z 197): The electron ionization process begins with the removal of an electron from the this compound molecule, resulting in the formation of the molecular ion with a mass-to-charge ratio of 197. The high stability of the aromatic carbazole ring system leads to a prominent molecular ion peak, which is often the base peak in the spectrum.

-

Loss of a Methyl Radical ([M - CH₃]⁺, m/z 182): The primary fragmentation event involves the cleavage of the methyl group from the methoxy substituent. This is a common fragmentation pathway for methoxy-substituted aromatic compounds, leading to the formation of a stable phenoxy-type cation at m/z 182.

-

Loss of Carbon Monoxide ([M - CH₃ - CO]⁺, m/z 154): Following the initial loss of the methyl radical, the resulting ion can undergo further fragmentation by expelling a neutral molecule of carbon monoxide (CO). This rearrangement and loss are characteristic of ions containing a carbonyl or phenoxy group, resulting in a stable ion at m/z 154.

-

Formation of Naphthalenyl Cation ([C₁₀H₇]⁺, m/z 127): Subsequent fragmentation can involve the loss of hydrogen cyanide (HCN) from the ion at m/z 154, leading to the formation of a highly stable aromatic cation, potentially the naphthalenyl cation, at m/z 127.

IV. Biological Signaling Pathway Interaction

Recent studies have indicated that this compound exhibits biological activity, notably in the context of cancer cell signaling. It has been shown to suppress the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway . The NF-κB pathway is a crucial regulator of immune and inflammatory responses, cell proliferation, and apoptosis. Its dysregulation is implicated in various diseases, including cancer.

The diagram below illustrates a simplified overview of the canonical NF-κB signaling pathway and the inhibitory action of this compound.

References

Physical and chemical properties of 3-Methoxy-9H-carbazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 3-Methoxy-9H-carbazole, a heterocyclic aromatic compound of significant interest in medicinal chemistry and materials science. This document collates available data on its physicochemical characteristics, spectral properties, and synthesis. It also elucidates its biological activity, with a particular focus on its role as an inhibitor of the NF-κB signaling pathway, a critical target in cancer drug development. Detailed experimental methodologies and structured data tables are presented to facilitate further research and application of this compound.

Chemical and Physical Properties

This compound is a derivative of carbazole with a methoxy group substituted at the 3-position of the carbazole ring.[1][2] The "9H" designation indicates that the nitrogen atom at position 9 is bonded to a hydrogen atom.[1] This substitution pattern influences the electronic distribution within the aromatic system, thereby affecting its chemical reactivity and physical properties.[1]

Tabulated Physical and Chemical Data

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₁₁NO | [3] |

| Molecular Weight | 197.23 g/mol | [4] |

| CAS Number | 18992-85-3 | [3] |

| IUPAC Name | This compound | [3] |

| Melting Point | 139-141 °C | [5] |

| Appearance | Solid | [4] |

| Solubility | Soluble in organic solvents such as chloroform, benzene, and ethanol.[6] Practically insoluble in water.[6] | [6] |

| pKa | Data not available in the searched literature. | |

| LogP (calculated) | 3.7 | [3] |

Spectral Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound.

Tabulated Spectral Data

| Technique | Key Peaks/Signals | Source(s) |

| ¹H NMR | Spectral data available, but specific peak assignments require further analysis. | [7] |

| ¹³C NMR | Spectral data available, but specific peak assignments require further analysis. | [7] |

| FT-IR | Characteristic peaks for N-H, C-H (aromatic and aliphatic), C-O, and C=C bonds are expected. | [8][9] |

| Mass Spectrometry (MS) | Molecular ion peak (M+) expected at m/z 197. | [3] |

| UV-Vis Spectroscopy | Absorption maxima are influenced by the solvent polarity. | [10][11][12][13] |

Experimental Protocols

Synthesis of this compound via Ullmann Condensation

A common method for the synthesis of this compound is the Ullmann condensation, which involves the copper-catalyzed reaction of an aryl halide with an alcohol.[1] A specific protocol is adapted from a literature procedure for a similar carbazole derivative.[14]

Materials:

-

3-Bromo-9H-carbazole

-

Copper(I) iodide (CuI)

-

Sodium methoxide (NaOMe) in Methanol (5 M solution)

-

Dry Dimethylformamide (DMF)

-

Argon gas

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 3-Bromo-9H-carbazole (40 mmol) in dry DMF (80 mL) under an argon atmosphere, add CuI (48 mmol).

-

Add a 5 M solution of NaOMe in MeOH (0.80 mol) at room temperature.

-

Heat the reaction mixture to 120 °C and stir overnight.

-

After cooling to room temperature, evaporate the solvent under reduced pressure.

-

To the residue, add saturated aqueous NaHCO₃.

-

Extract the mixture with EtOAc three times.

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent in vacuo to yield the crude product.

Purification by Recrystallization

The crude this compound can be purified by recrystallization.

Procedure:

-

Dissolve the crude product in a minimal amount of a hot solvent, such as ethanol or an ethyl acetate/heptane mixture.[5][15][16]

-

Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of the cold recrystallization solvent.

-

Dry the purified crystals under vacuum.

Analytical Methods

High-Performance Liquid Chromatography (HPLC): A general reverse-phase HPLC method can be adapted for the purity analysis of this compound.[17][18][19]

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water, potentially with a modifier like formic acid for MS compatibility.

-

Detection: UV detection at a wavelength determined from the UV-Vis spectrum of the compound.

Chemical Reactivity and Biological Activity

The methoxy group at the 3-position is an electron-donating group, which activates the carbazole ring towards electrophilic substitution.[1] This property makes this compound a valuable intermediate in the synthesis of more complex molecules.[1]

Inhibition of NF-κB Signaling Pathway in Breast Cancer

Recent studies have highlighted the potential of this compound as an anti-cancer agent. It has been shown to impede the growth of human breast cancer cells by suppressing the NF-κB signaling pathway.[16][20] The NF-κB pathway is a critical regulator of genes involved in inflammation, immunity, cell proliferation, and apoptosis. Its chronic activation is implicated in the progression of various cancers.

The proposed mechanism involves the inhibition of NF-κB, which in turn modulates the expression of downstream target genes such as Bcl-2 (an anti-apoptotic protein) and caspase-3 (a key executioner of apoptosis).[16] By suppressing NF-κB, this compound can induce apoptosis in cancer cells.

Visualizations

Synthesis Workflow

Caption: Workflow for the synthesis and purification of this compound.

NF-κB Signaling Pathway Inhibition

Caption: Proposed mechanism of apoptosis induction via NF-κB inhibition.

Conclusion

This compound is a versatile compound with significant potential in both materials science and medicinal chemistry. Its synthesis is achievable through established methods like the Ullmann condensation. The key to its biological activity appears to be its ability to inhibit the NF-κB signaling pathway, making it a promising candidate for further investigation in the development of novel anti-cancer therapies. This guide provides a foundational repository of its known properties and methodologies to support and encourage future research endeavors.

References

- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 2. This compound | 18992-85-3 | Benchchem [benchchem.com]

- 3. This compound | C13H11NO | CID 519621 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]

- 7. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. scientificbulletin.upb.ro [scientificbulletin.upb.ro]

- 11. dergipark.org.tr [dergipark.org.tr]

- 12. researchgate.net [researchgate.net]

- 13. biointerfaceresearch.com [biointerfaceresearch.com]

- 14. rsc.org [rsc.org]

- 15. reddit.com [reddit.com]

- 16. benchchem.com [benchchem.com]

- 17. Separation of 9H-Carbazole, 9-methyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 18. HPLC analysis of 16 compounds from Artemisia ordosica - PMC [pmc.ncbi.nlm.nih.gov]

- 19. public.pensoft.net [public.pensoft.net]

- 20. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

Unveiling the Anticancer Potential of 3-Methoxy-9H-carbazole: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methoxy-9H-carbazole (MHC), a naturally occurring carbazole alkaloid, has emerged as a compound of interest in oncology research due to its demonstrated cytotoxic and pro-apoptotic effects. This technical guide provides an in-depth analysis of the current scientific understanding of MHC's anticancer properties, with a focus on its activity against human breast cancer cells. This document summarizes the available quantitative data, outlines detailed experimental methodologies, and visualizes the key signaling pathways involved in its mechanism of action. While current research is promising, it is important to note that the available data is primarily centered on in vitro studies of the MCF-7 cell line, with no published in vivo studies to date.

Introduction

Carbazole alkaloids, a class of heterocyclic aromatic compounds, are recognized for their diverse biological activities, including potent anticancer properties.[1] this compound, found in plants of the Rutaceae family such as Clausena heptaphylla and Clausena indica, is one such alkaloid that has demonstrated significant potential in preclinical studies.[2] This whitepaper will synthesize the existing research on MHC's anticancer effects, providing a comprehensive resource for researchers in the field of drug discovery and development.

In Vitro Anticancer Activity of this compound

The primary body of research on the anticancer properties of this compound has been conducted on the human breast adenocarcinoma cell line, MCF-7. These studies have revealed dose-dependent cytotoxic and anti-proliferative effects.

Cytotoxicity and Anti-Proliferative Effects

Treatment of MCF-7 cells with MHC resulted in a significant, dose-dependent reduction in cell viability and proliferation. The cytotoxic effects were confirmed through morphological changes, including cell shrinkage, swelling, and rupture.[3]

Table 1: Cytotoxicity and Anti-Proliferative Effects of this compound on MCF-7 Cells

| Concentration (µM) | Cell Viability (%) (MTT Assay) | Cell Proliferation (%) (BrdU Assay) |

| 20 | 88.40 ± 3.50 | 89.33 ± 4.02 |

| 40 | 62.88 ± 2.77 | 58.38 ± 4.12 |

| 80 | 34.08 ± 3.73 | 32.19 ± 4.54 |

Data sourced from Alanazi et al., 2022.[2]

Induction of Apoptosis and Oxidative Stress

MHC has been shown to induce apoptosis in MCF-7 cells, a key mechanism for its anticancer activity. This is evidenced by the dose-dependent increase in the activity of caspase-3, a critical executioner caspase in the apoptotic pathway.[3] Furthermore, MHC treatment leads to a significant elevation in the cellular generation of reactive oxygen species (ROS), indicating the induction of oxidative stress which can contribute to apoptotic cell death.[2]

Table 2: Induction of Apoptosis and Reactive Oxygen Species by this compound in MCF-7 Cells

| Concentration (µM) | Caspase-3 Activity (% of control) | ROS Generation (% of control) |

| 20 | 118.40 ± 2.50 | 119.38 ± 3.42 |

| 40 | 143.21 ± 3.99 | 139.68 ± 4.19 |

| 80 | 166.42 ± 3.19 | 153.75 ± 5.05 |

Data sourced from Alanazi et al., 2022.[2][3]

Mechanism of Action: Suppression of the NF-κB Signaling Pathway

The anticancer effects of this compound in breast cancer cells are linked to the suppression of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[2] In silico molecular docking studies predicted a strong binding affinity of MHC to the NF-κB precursor protein p105, with a binding affinity of -8.3 kcal/mol.[2] In vitro experiments confirmed that treatment with MHC inhibited the gene expression of NF-κB in MCF-7 cells.[2] The NF-κB pathway is a critical regulator of cell survival, proliferation, and inflammation, and its inhibition is a key strategy in cancer therapy.

Caption: Proposed mechanism of this compound's anticancer activity.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this whitepaper, based on the protocols described by Alanazi et al. (2022).[2][3]

Cell Culture

The human breast adenocarcinoma cell line MCF-7 is maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are cultured in a humidified incubator at 37°C with 5% CO₂.

MTT Cell Viability Assay

Caption: Workflow for the MTT cell viability assay.

-

Cell Seeding: MCF-7 cells are seeded in 96-well plates at a density of 1 x 10⁴ cells per well and allowed to adhere overnight.

-

Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound (20, 40, and 80 µM) or vehicle control (DMSO).

-

Incubation: The plates are incubated for 24 hours.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

-

Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control.

BrdU Cell Proliferation Assay

The anti-proliferative effects are assessed using a BrdU (5-bromo-2'-deoxyuridine) cell proliferation assay kit according to the manufacturer's instructions. Briefly, cells are treated with MHC for 24 hours, followed by incubation with BrdU. The incorporation of BrdU into newly synthesized DNA is then detected using an anti-BrdU antibody and a colorimetric substrate.

Caspase-3 Activity Assay

Caspase-3 activity is measured using a colorimetric assay kit. Following treatment with MHC, cells are lysed, and the protein concentration is determined. The cell lysate is then incubated with a caspase-3 substrate (DEVD-pNA). The cleavage of the substrate by active caspase-3 releases p-nitroaniline (pNA), which is quantified by measuring the absorbance at 405 nm.

Reactive Oxygen Species (ROS) Detection

Intracellular ROS levels are measured using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA).

References

3-Methoxy-9H-carbazole: A Potent Inducer of Apoptosis in Cancer Cells

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

3-Methoxy-9H-carbazole (MHC), a naturally occurring carbazole alkaloid found in plants of the Rutaceae family such as Clausena heptaphylla and Clausena indica, has emerged as a promising candidate in cancer research.[1][2] This technical guide provides a comprehensive overview of the pro-apoptotic properties of MHC, detailing its mechanism of action, relevant signaling pathways, and experimental data. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to explore the therapeutic potential of this compelling molecule.

Mechanism of Action

This compound exerts its anticancer effects primarily through the induction of apoptosis, a form of programmed cell death crucial for tissue homeostasis and the elimination of damaged or cancerous cells. The apoptotic cascade initiated by MHC involves two key events: the activation of executioner caspases and the generation of reactive oxygen species (ROS). Furthermore, MHC has been shown to modulate the NF-κB signaling pathway, a critical regulator of inflammation, cell survival, and proliferation.[1][2]

Caspase Activation and ROS Generation

Treatment of cancer cells with MHC leads to a significant increase in the activity of caspase-3, a key executioner caspase that orchestrates the dismantling of the cell.[1] This activation is a hallmark of apoptosis and leads to the cleavage of various cellular substrates, ultimately resulting in the characteristic morphological changes of apoptotic cell death.[1] Concurrently, MHC treatment elevates the intracellular levels of ROS.[1][2] While the precise interplay is still under investigation, this surge in ROS can further contribute to cellular damage and amplify the apoptotic signal.

Suppression of the NF-κB Signaling Pathway

The NF-κB pathway is often constitutively active in cancer cells, promoting their survival and proliferation. MHC has been observed to inhibit the gene expression of NF-κB in breast cancer cells.[1][2] By suppressing this pro-survival pathway, MHC likely sensitizes cancer cells to apoptotic stimuli, further enhancing its anticancer efficacy.

Data Presentation

The cytotoxic and pro-apoptotic effects of this compound have been quantified in various studies. The following tables summarize the key quantitative data from experiments conducted on human breast cancer cell lines, MCF-7 and MDA-MB-231.

| Cell Line | Concentration (µM) | Growth Inhibition (%) |

| MCF-7 | 20 | 88.40 ± 3.50 |

| 40 | 62.88 ± 2.77 | |

| 80 | 34.08 ± 3.73 | |

| MDA-MB-231 | 20 | 85.33 ± 4.02 |

| 40 | 68.71 ± 4.46 | |

| 80 | 32.19 ± 3.69 |

Table 1: Cytotoxic Effects of this compound on Breast Cancer Cell Lines. Data from MTT assays performed after 24 hours of treatment.[1]

| Cell Line | Concentration (µM) | Caspase-3 Activity (Fold Increase) |

| MCF-7 | 20 | >1 (Specific fold increase not detailed in abstract) |

| 40 | >1 (Specific fold increase not detailed in abstract) | |

| 80 | >1 (Specific fold increase not detailed in abstract) |

Table 2: Effect of this compound on Caspase-3 Activity. [1]

| Cell Line | Concentration (µM) | ROS Generation (Fold Increase) |

| MCF-7 | 20 | >1 (Specific fold increase not detailed in abstract) |

| 40 | >1 (Specific fold increase not detailed in abstract) | |

| 80 | >1 (Specific fold increase not detailed in abstract) |

Table 3: Effect of this compound on Reactive Oxygen Species (ROS) Generation. [1][2]

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the apoptotic effects of this compound.

Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

-

96-well plates

-

MCF-7 and MDA-MB-231 cells

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidic isopropanol)

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., 20, 40, 80 µM) for 24 hours. Include a vehicle control (DMSO).

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Caspase-3 Activity Assay

This colorimetric assay measures the activity of caspase-3, a key executioner of apoptosis.

Materials:

-

MCF-7 cells

-

This compound

-

Cell lysis buffer

-

Protein assay kit (e.g., BCA)

-

Caspase-3 substrate (e.g., Ac-DEVD-pNA)

-

Assay buffer

-

96-well plate

-

Microplate reader

Protocol:

-

Treat MCF-7 cells with this compound at the desired concentrations for the specified time.

-

Harvest the cells and prepare cell lysates using the provided lysis buffer.

-

Determine the protein concentration of each lysate using a standard protein assay.

-

In a 96-well plate, add 50-100 µg of protein from each cell lysate.

-

Add the caspase-3 substrate to each well.

-

Incubate the plate at 37°C for 1-2 hours.

-

Measure the absorbance at 405 nm using a microplate reader.

-

Calculate the fold increase in caspase-3 activity compared to the untreated control.[3][4][5][6][7]

Reactive Oxygen Species (ROS) Detection

This assay utilizes a fluorescent probe to measure the intracellular levels of ROS.

Materials:

-

MCF-7 cells

-

This compound

-

DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate) probe

-

Phosphate-buffered saline (PBS)

-

Fluorescence microplate reader or flow cytometer

Protocol:

-

Treat MCF-7 cells with this compound at various concentrations.

-

After treatment, wash the cells with PBS.

-

Load the cells with 10 µM DCFH-DA in serum-free medium and incubate for 30 minutes at 37°C in the dark.

-

Wash the cells again with PBS to remove the excess probe.

-

Measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) using a fluorescence microplate reader or analyze the cells by flow cytometry.[8][9]

Western Blot for NF-κB Pathway Proteins

Western blotting is used to detect the expression levels of proteins involved in the NF-κB signaling pathway.

Materials:

-

MCF-7 cells

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-NF-κB p65, anti-phospho-p65, anti-IκBα, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Treat MCF-7 cells with this compound.

-

Lyse the cells and determine the protein concentration.

-

Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Normalize the expression of target proteins to a loading control like β-actin.[10][11]

Visualization of Signaling Pathways and Workflows

To provide a clearer understanding of the processes involved, the following diagrams were generated using the DOT language.

Caption: Signaling pathway of this compound-induced apoptosis.

References

- 1. 3-Methoxy Carbazole Impedes the Growth of Human Breast Cancer Cells by Suppressing NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3-Methoxy Carbazole Impedes the Growth of Human Breast Cancer Cells by Suppressing NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. abcam.com [abcam.com]

- 5. mpbio.com [mpbio.com]

- 6. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 7. media.cellsignal.com [media.cellsignal.com]

- 8. assaygenie.com [assaygenie.com]

- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

The Anti-Neoplastic Activity of 3-Methoxy-9H-carbazole: A Deep Dive into its Mechanism of Action in Cancer Cells

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Carbazole alkaloids, a class of naturally occurring heterocyclic compounds, have garnered significant attention in oncological research due to their potent anti-cancer properties.[1][2] Among these, 3-Methoxy-9H-carbazole (MHC), a compound isolated from plants of the Rutaceae family such as Clausena heptaphylla and Clausena indica, has emerged as a promising candidate for cancer chemotherapy.[1][2] This technical guide elucidates the molecular mechanisms underlying the anti-cancer activity of this compound, with a particular focus on its effects on human breast cancer cells. We will delve into its role in inducing apoptosis, generating reactive oxygen species (ROS), and modulating key signaling pathways. This document also provides detailed experimental protocols and quantitative data to aid in the replication and expansion of these findings.

Core Mechanism of Action: Induction of Apoptosis and Suppression of NF-κB Signaling

The primary anti-cancer effect of this compound is attributed to its ability to inhibit cancer cell proliferation and induce programmed cell death, or apoptosis.[1][2][3] This is achieved through a multi-faceted approach that involves the generation of intracellular oxidative stress and the suppression of a critical pro-survival signaling pathway.

Induction of Apoptosis via Reactive Oxygen Species (ROS) Generation

Treatment of cancer cells with this compound leads to a significant increase in the intracellular levels of reactive oxygen species (ROS).[1][2] ROS are highly reactive molecules that can cause damage to cellular components, including DNA, proteins, and lipids. This accumulation of oxidative stress is a key trigger for the intrinsic apoptotic pathway.

The pro-apoptotic activity of MHC is further evidenced by the enhanced activity of caspases, a family of proteases that are central to the execution of apoptosis.[1][2][3] Specifically, MHC treatment has been shown to elevate the activity of caspase-3, a key executioner caspase.[3]

Suppression of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a pivotal role in cancer cell survival, proliferation, and inflammation. In many cancers, this pathway is constitutively active, promoting the expression of genes that inhibit apoptosis and foster cell growth. This compound has been demonstrated to significantly inhibit the gene expression of NF-κB in MCF-7 breast cancer cells.[1][2][4] This inhibition of NF-κB signaling is a crucial component of MHC's anti-cancer mechanism, as it sensitizes the cancer cells to the pro-apoptotic signals induced by ROS. In silico molecular docking studies have predicted a strong binding affinity of MHC for NF-κB, with a binding energy of -8.3 kcal/mol, further supporting its inhibitory role.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro studies on the effects of this compound on MCF-7 human breast cancer cells.

Table 1: Reactive Oxygen Species (ROS) Generation in MCF-7 Cells Treated with this compound

| Treatment Concentration of MHC | Mean ROS Level (%) ± Standard Deviation |

| Untreated Control | Not specified |

| 20 µM | 19.38 ± 3.42[1] |

| 40 µM | 39.68 ± 4.19[1] |

| 80 µM | 53.75 ± 5.05[1] |

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathway of this compound in Cancer Cells

Caption: Mechanism of this compound action.

Experimental Workflow for Assessing MHC Cytotoxicity

Caption: In vitro experimental workflow.

Detailed Experimental Protocols

Materials

-

This compound (MHC): Purchased from Sigma Aldrich, St. Louis, MO, USA.[1]

-

Cell Line: MCF-7 human breast cancer cells.

-

Reagents for Cell Culture: DMEM, FBS, penicillin-streptomycin.

-

MTT Assay: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-2H-tetrazolium bromide (MTT) dye.[1]

-

Caspase-3 Inhibitor: Z-DEVD-FMK (50 mM).[1]

Cell Culture and Treatment

-

MCF-7 cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

-

Cells were maintained in a humidified incubator at 37°C with 5% CO2.

-

For experiments, cells were seeded in appropriate plates and allowed to adhere overnight.

-

Cells were then treated with varying concentrations of this compound for the specified duration.

MTT Assay for Cell Viability

-

MCF-7 cells were seeded in 96-well plates.

-

After treatment with MHC for 24 hours, the medium was removed.

-

100 µL of MTT solution (0.5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.

-

The MTT solution was then removed, and 100 µL of DMSO was added to each well to dissolve the formazan crystals.

-

The absorbance was measured at 570 nm using a microplate reader.

-

Cell viability was expressed as a percentage of the untreated control.

Caspase-3 Inhibition Assay

-

MCF-7 cells were pre-treated with the caspase-3 inhibitor, Z-DEVD-FMK (50 mM), for 2 hours.[1]

-

Following pre-treatment, the cells were treated with various concentrations of MHC for 24 hours.[1]

-

Cell viability was then assessed using the MTT assay as described above to determine the role of caspase-3 in MHC-induced cytotoxicity.[1]

BrdU Cell Proliferation Assay

-

MCF-7 cells were seeded in 96-well plates and treated with MHC.

-

The BrdU assay was performed according to the manufacturer's instructions to assess the rate of DNA synthesis as an indicator of cell proliferation.

Broader Context: Anti-Cancer Mechanisms of Carbazole Derivatives

While the research on this compound has focused on apoptosis induction via ROS and NF-κB inhibition, studies on other synthetic carbazole derivatives have revealed a broader range of anti-cancer activities. These findings suggest additional potential mechanisms that may be relevant to MHC and warrant further investigation.

-

Cell Cycle Arrest: Some carbazole derivatives have been shown to induce cell cycle arrest at the sub-G1 and S phases in cancer cells.[5] This is often accompanied by the modulation of cell cycle regulatory proteins such as p53, cyclin D1, cyclin A, and CDK2.[5]

-

Mitochondrial Disruption: Certain carbazole compounds can disrupt mitochondrial homeostasis, leading to the induction of apoptosis.[6] This involves altering mitochondrial energy metabolism, a critical process for cancer cell survival.[6]

-

Inhibition of Topoisomerases: Carbazole derivatives have been identified as non-intercalating DNA inhibitors of human topoisomerase I and IIα.[7] Topoisomerases are essential enzymes for DNA replication and repair, making them attractive targets for cancer therapy.

-

Anti-Angiogenic Activity: Some carbazole compounds exhibit anti-angiogenic properties by inhibiting the proliferation, migration, and tube formation of endothelial cells.[5] This can restrict the blood supply to tumors, thereby inhibiting their growth.

Conclusion and Future Directions

This compound demonstrates significant potential as an anti-cancer agent, primarily through the induction of apoptosis mediated by increased ROS production and the suppression of the pro-survival NF-κB signaling pathway. The quantitative data and detailed protocols provided in this guide offer a solid foundation for further research in this area.

Future studies should aim to:

-

Elucidate the upstream regulators and downstream effectors of the NF-κB pathway that are modulated by MHC.

-

Investigate the potential of MHC to induce cell cycle arrest and modulate cell cycle regulatory proteins.

-

Explore the effects of MHC on mitochondrial function and its role in the intrinsic apoptotic pathway.

-

Conduct in vivo studies using preclinical cancer models to evaluate the efficacy and safety of this compound as a therapeutic agent.[1]

By expanding our understanding of the multifaceted mechanisms of action of this compound, we can pave the way for its potential development as a novel and effective cancer therapeutic.

References

- 1. 3-Methoxy Carbazole Impedes the Growth of Human Breast Cancer Cells by Suppressing NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3-Methoxy Carbazole Impedes the Growth of Human Breast Cancer Cells by Suppressing NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. Biological evaluation of 9-[(6-chloropyridin-4-yl)methyl]-9H-carbazole-3-carbinol as an anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, synthesis, and evaluation of 9-(pyrimidin-2-yl)-9H-carbazole derivatives disrupting mitochondrial homeostasis in human lung adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Making sure you're not a bot! [mostwiedzy.pl]

The Botanical Treasury: Unearthing 3-Methoxy-9H-carbazole from Nature's Medicine Cabinet

An In-depth Technical Guide for Researchers and Drug Development Professionals on the Natural Sources, Isolation, and Biological Activity of 3-Methoxy-9H-carbazole.

Introduction

This compound, a member of the diverse carbazole alkaloid family, has garnered significant interest within the scientific community for its potential therapeutic applications. These nitrogen-containing heterocyclic compounds, primarily found in the plant kingdom, exhibit a range of biological activities. This technical guide provides a comprehensive overview of the natural sources of this compound, detailed methodologies for its isolation and characterization, and an exploration of its known signaling pathways, with a particular focus on its interaction with the NF-κB pathway.

Natural Provenance of this compound

The primary natural reservoirs of this compound and its derivatives are plants belonging to the Rutaceae family, commonly known as the citrus family. Extensive phytochemical investigations have identified several genera as rich sources of these bioactive compounds.

Key Botanical Sources:

-

Clausena heptaphylla (Wight & Arn.) : This species stands out as a significant natural source of this compound.

-

Clausena indica ((Dalzell) Oliv.) : Alongside C. heptaphylla, C. indica is a confirmed producer of this compound.

-

Glycosmis pentaphylla ((Retz.) DC.) : While direct quantification of this compound in this plant is not extensively documented, studies have confirmed the presence and quantity of its parent compound, carbazole, and a closely related derivative, 3-methyl-carbazole. This suggests the likely presence of a biosynthetic pathway leading to this compound.

-

Murraya koenigii ((L.) Spreng) : Commonly known as the curry tree, this plant is a well-established source of a wide array of carbazole alkaloids. Although direct isolation of this compound is not as frequently reported as other derivatives, its presence is plausible given the shared biosynthetic pathways within the genus.

Quantitative Analysis of Carbazole Alkaloids in a Representative Species

To provide a quantitative perspective on the abundance of carbazole alkaloids in their natural sources, the following table summarizes the concentration of carbazole and 3-methyl-carbazole found in the light petroleum extract of Glycosmis pentaphylla.

| Compound | Concentration in Crude Extract (µg/mL) | Concentration (% w/w) |

| Carbazole | 17.35 | 0.4% |

| 3-Methyl-Carbazole | 186.67 | 4.06% |

Data obtained from a study utilizing Gas-Liquid Chromatography (GLC) for the quantitation of carbazole alkaloids in a 23mg sample of the plant extract diluted to 5mL with chloroform.[1]

Experimental Protocols: A Guide to Isolation and Purification

The following protocol is a representative methodology for the extraction and isolation of carbazole alkaloids, including this compound, from plant materials, based on established phytochemical techniques.

1. Plant Material Collection and Preparation:

-

Collect fresh, healthy leaves and twigs of the source plant (e.g., Clausena heptaphylla).

-

Thoroughly wash the plant material with distilled water to remove any debris.

-

Air-dry the material in the shade at room temperature for several days until brittle.

-

Grind the dried plant material into a fine powder using a mechanical grinder.

2. Extraction:

-

Macerate the powdered plant material (e.g., 5.0 kg) with 90% aqueous ethanol (e.g., 3 x 10 L) at room temperature for a period of 72 hours with occasional shaking.

-

Filter the extract through cheesecloth and then Whatman No. 1 filter paper.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain a viscous brown syrup.

3. Solvent Partitioning:

-

Suspend the concentrated crude extract in distilled water.

-

Perform successive liquid-liquid partitioning with solvents of increasing polarity, starting with petroleum ether, followed by ethyl acetate.

-

Collect the ethyl acetate fraction, as carbazole alkaloids are typically soluble in this solvent.

-

Dry the ethyl acetate fraction over anhydrous sodium sulfate and concentrate it to dryness in vacuo.

4. Chromatographic Purification:

-

Silica Gel Column Chromatography:

-

Subject the dried ethyl acetate extract (e.g., 50.5 g) to column chromatography on silica gel (60-120 mesh).

-

Elute the column with a gradient of petroleum ether and ethyl acetate (e.g., starting with 100% petroleum ether and gradually increasing the polarity to 100% ethyl acetate), followed by a gradient of ethyl acetate and methanol.

-

Collect fractions of a defined volume (e.g., 50 mL) and monitor them by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., petroleum ether:ethyl acetate, 8:2 v/v) and visualizing under UV light (254 nm and 365 nm).

-

-

Sephadex LH-20 Column Chromatography:

-

Pool the fractions containing the compounds of interest based on their TLC profiles.

-

Subject the pooled fractions to further purification on a Sephadex LH-20 column using methanol as the eluent. This step is effective for separating compounds based on their molecular size and for removing pigments.

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC):

-

For final purification to obtain highly pure this compound, employ preparative HPLC on a C18 column.

-

Use an isocratic or gradient mobile phase of methanol and water or acetonitrile and water.

-

Monitor the elution profile with a UV detector at an appropriate wavelength (e.g., 235 nm, 280 nm).

-

5. Structure Elucidation:

-

Confirm the identity and purity of the isolated this compound using a combination of spectroscopic techniques, including:

-

Nuclear Magnetic Resonance (NMR): ¹H NMR and ¹³C NMR for structural elucidation.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Infrared (IR) and Ultraviolet (UV) Spectroscopy: To identify functional groups and the chromophoric system.

-

Biological Activity and Signaling Pathway

This compound has demonstrated promising anti-cancer properties, particularly in the context of breast cancer. Its mechanism of action involves the suppression of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammation, cell survival, and proliferation.

Interaction with the NF-κB Pathway:

-

Target: this compound interacts with the NF-κB precursor protein p105.

-

Binding Site: The interaction occurs within the Rel Homology Domain (RHD) of p105, which is crucial for DNA binding and dimerization.

-

Molecular Interactions: The binding is stabilized by a combination of hydrogen bonds and hydrophobic interactions with specific amino acid residues in the p105 protein.

-

Hydrogen Bonding: Arg157

-

Hydrophobic Interactions: Leu143, Ser113, Thr153, Lys149, Val145, His144, Val61, and Thr146.[2]

-

-

Downstream Effects: By binding to p105, this compound is predicted to inhibit the processing of p105 into the active p50 subunit and disrupt the formation of active NF-κB dimers. This leads to the downregulation of NF-κB target genes involved in cell proliferation and survival, ultimately inducing apoptosis in cancer cells.

Conclusion

This compound represents a promising natural product with significant therapeutic potential, particularly in the realm of oncology. The Rutaceae family of plants serves as a rich and accessible source for this and other related carbazole alkaloids. The methodologies outlined in this guide provide a framework for the successful isolation and characterization of this compound, paving the way for further preclinical and clinical investigations. A deeper understanding of its interaction with key cellular signaling pathways, such as NF-κB, will be instrumental in the development of novel, targeted therapies for a variety of diseases. Continued research into the quantitative analysis of this compound in its natural sources and the optimization of extraction protocols will be crucial for its sustainable and efficient production for future drug development endeavors.

References

An In-depth Technical Guide to 3-Methoxy-9H-carbazole Derivatives and Analogs for Drug Development Professionals

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Carbazole and its derivatives have long been a subject of intense interest in medicinal chemistry due to their wide range of biological activities, including anticancer, antimicrobial, and neuroprotective properties. Among these, 3-Methoxy-9H-carbazole and its analogs represent a promising class of compounds with significant potential for therapeutic applications. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanism of action of these derivatives, with a focus on their potential as anticancer agents.

Synthesis of this compound Derivatives

The synthesis of the this compound core and its derivatives can be achieved through several established methods, with the Ullmann condensation being a prominent approach. This method generally involves the copper-catalyzed reaction of an aryl halide with an amine.

Experimental Protocol: Synthesis of this compound via Ullmann Condensation

This protocol outlines a general procedure for the synthesis of the this compound scaffold.

Materials:

-

3-Methoxyaniline

-

1,2-Dichlorobenzene

-

Copper powder or Copper(I) salt (e.g., CuI)

-

Potassium carbonate (K₂CO₃) or other suitable base

-

High-boiling point polar solvent (e.g., N-methylpyrrolidone (NMP), nitrobenzene, or dimethylformamide (DMF))

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., petroleum ether, ethyl acetate)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-methoxyaniline, 1,2-dichlorobenzene, a catalytic amount of copper powder or a copper(I) salt, and a base such as potassium carbonate.

-

Solvent Addition: Add a high-boiling point polar solvent to the flask.

-

Reaction Conditions: Heat the reaction mixture to a high temperature (often exceeding 210°C) and maintain it under reflux with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion of the reaction, allow the mixture to cool to room temperature. Dilute the mixture with an appropriate organic solvent and filter to remove insoluble inorganic salts.

-

Extraction: Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in petroleum ether) to yield pure this compound.

-

Characterization: Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Biological Activity and Quantitative Data

This compound and its derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. The primary mechanism of action involves the induction of apoptosis and inhibition of cell proliferation.

Quantitative Anticancer Activity

The following table summarizes the 50% inhibitory concentration (IC₅₀) values of this compound (MHC) and its analogs against various cancer cell lines.

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| This compound (MHC) | MCF-7 (Breast) | 34.08 ± 3.73 (at 80 µM after 24h) | [1] |

| MDA-MB-231 (Breast) | 32.19 ± 3.69 (at 80 µM after 24h) | [1] | |

| Compound 10 | HepG2 (Liver) | 7.68 | [2] |

| HeLa (Cervical) | 10.09 | [2] | |

| MCF-7 (Breast) | 6.44 | [2] | |

| Compound 11 | HepG2 (Liver) | >20 | [2] |

| HeLa (Cervical) | >20 | [2] | |

| MCF-7 (Breast) | >20 | [2] | |

| Compound 9 | HeLa (Cervical) | 7.59 | [2] |

Experimental Protocols for Biological Assays

MTT Assay for Cell Viability and IC₅₀ Determination

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[3][4][5]

Materials:

-

96-well plates

-

Cancer cell lines (e.g., MCF-7, HeLa, HepG2)

-

Complete cell culture medium

-

This compound derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in sterile PBS)

-

DMSO (Dimethyl sulfoxide)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1.5 x 10⁵ cells/well and incubate overnight at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[4]

-

Compound Treatment: Prepare serial dilutions of the carbazole derivatives in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (DMSO) and a blank control (medium only).

-

Incubation: Incubate the plates for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C.[3][4]

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 15 minutes to ensure complete dissolution.[3][4]

-

Absorbance Measurement: Measure the absorbance at 490 nm or 590 nm using a microplate reader.[3][5]

-

IC₅₀ Calculation: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, can be determined by plotting the percentage of cell viability against the compound concentration and using non-linear regression analysis.

Caspase-3 Colorimetric Assay for Apoptosis Detection

This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.[2][6][7][8][9] The assay is based on the spectrophotometric detection of the chromophore p-nitroaniline (pNA) after its cleavage from the labeled substrate DEVD-pNA.[6][7]

Materials:

-

Cell pellets (treated and untreated)

-

Chilled Cell Lysis Buffer

-

2x Reaction Buffer

-

DTT (dithiothreitol)

-

DEVD-pNA substrate (4 mM)

-

Microplate reader or spectrophotometer

Procedure:

-

Cell Lysate Preparation:

-

Induce apoptosis in cells by treating with the this compound derivative for the desired time.

-

Pellet 1-5 x 10⁶ cells by centrifugation.[7]

-

Resuspend the cell pellet in 50 µL of chilled Cell Lysis Buffer and incubate on ice for 10 minutes.[7]

-

Centrifuge at 10,000 x g for 1 minute and transfer the supernatant (cytosolic extract) to a fresh tube.[7]

-

Determine the protein concentration of the lysate. Adjust the protein concentration to 50-200 µg per 50 µL of Cell Lysis Buffer for each assay.[7]

-

-

Assay Reaction:

-

Absorbance Measurement:

-

Data Analysis:

-

Subtract the background reading from the cell lysates and buffers.

-